MK-8617 is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1-3. [ [] ] It acts as a pan-inhibitor, meaning it effectively targets all three isoforms of the enzyme. [ [] ] This inhibition leads to the stabilization of hypoxia-inducible factors (HIFs), particularly HIF-1α, a transcription factor crucial in regulating the body's response to low oxygen levels (hypoxia). [ [], [] ]
MK-8617 has been investigated for its potential in treating anemia. [ [] ] By mimicking a hypoxic state, it stimulates the production of erythropoietin (EPO), a hormone responsible for red blood cell production. [ [] ]
MK-8617 has shown promise as a potential treatment for anemia due to its ability to stimulate erythropoiesis. [ [] ] By inhibiting HIF-PHD enzymes, it mimics a hypoxic response, leading to increased erythropoietin production and subsequently higher red blood cell counts. [ [], [] ] Preclinical studies in mice and rats have demonstrated its efficacy in elevating hemoglobin levels and improving hematological parameters. [ [] ]
Research suggests that MK-8617 could potentially alleviate muscle wasting and improve exercise capacity in CKD models. [ [] ] A study using a mouse model of CKD demonstrated that MK-8617 administration led to increased muscle mass, mitochondrial content, and exercise performance. [ [] ] These improvements were linked to enhanced angiogenesis (blood vessel formation) in the muscles, likely due to increased vascular endothelial growth factor (VEGF) expression, a downstream target of HIF. [ [] ]
The potential for MK-8617 to enhance oxygen-carrying capacity and improve athletic performance has led to its inclusion on the World Anti-Doping Agency's (WADA) prohibited list. [ [] ] Researchers are developing sensitive detection methods to identify its misuse in sports. One approach involves utilizing cell-based bioassays to detect the HIF-stabilizing activity of MK-8617 and other similar compounds in biological samples. [ [] ] This method aims to provide an untargeted approach for detecting unknown substances with HIF-stabilizing properties, complementing traditional structure-based detection methods. [ [] ]
Research has identified Krüppel-like factor 5 (KLF5) as a potential mediator of MK-8617's profibrotic effects at higher doses. [ [], [] ] Further investigation into the HIF-1α-KLF5-TGF-β1 signaling pathway is necessary to understand this phenomenon fully and mitigate potential risks associated with high-dose MK-8617 treatment.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: